2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Description
The compound 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (hereafter referred to as the target compound) is a hybrid molecule featuring two pharmacologically significant moieties:
- A 1,3,4,9-tetrahydro-2H-beta-carboline core, known for its presence in bioactive alkaloids and neuroactive agents .
- A 2,3-dihydro-1H-isoindol-1-one ring, commonly utilized in synthetic intermediates and medicinal chemistry due to its planar aromatic structure .
The ethyl linker between these moieties introduces conformational flexibility, which may influence binding affinity and solubility.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C21H19N3O2/c25-20(13-24-11-14-5-1-2-6-15(14)21(24)26)23-10-9-17-16-7-3-4-8-18(16)22-19(17)12-23/h1-8,22H,9-13H2 |
InChI Key |
RPSMSGPCXZNDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction
Tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the tetrahydro-β-carboline scaffold. For example:
-
Conditions : Reflux at 80°C for 12 hours.
This method is scalable and compatible with diverse substituents on the indole nitrogen or aldehyde component.
Bischler-Napieralski Cyclization
Cyclization of N-acyl tryptamines using POCl₃ or PCl₅ generates dihydro-β-carbolines, which are subsequently reduced to tetrahydro-β-carbolines.
-
Example : N-Benzoyl tryptamine cyclizes at 100°C in toluene to yield 1,3,4,9-tetrahydro-β-carboline-1-one (85% yield).
Synthesis of the 2,3-Dihydro-1H-Isoindol-1-one Subunit
Isoindolinones are commonly prepared via intramolecular lactamization or cyclocondensation .
Lactamization of Phthalimide Derivatives
Phthalic anhydride reacts with primary amines to form phthalimides, which are reduced to isoindolinones:
Cyclocondensation with β-Ketoesters
β-Ketoesters undergo cyclization with ammonium acetate to form isoindolinones:
-
Reactants : Ethyl acetoacetate and ammonium acetate.
Coupling Strategies for the Target Compound
Cross-Dehydrogenative Coupling (CDC)
A green chemistry approach utilizes molecular oxygen (O₂) and acetic acid to link β-carboline and isoindolinone via a ketone bridge:
Table 1: Optimization of CDC Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 130 | 85 |
| None | Toluene | 100 | 45 |
| FeCl₃ | DMF | 120 | 65 |
Michael Addition Approach
The β-carboline enamine attacks a pre-formed isoindolinone acryloyl derivative:
Multicomponent Reactions (MCRs)
A one-pot synthesis combines tryptamine, phthalic anhydride, and a β-ketoester:
-
Reactants : Tryptamine + phthalic anhydride + ethyl acetoacetate.
Recent Advances in Electrocyclic Methods
Microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles offers a rapid route to β-carboline intermediates, which are subsequently functionalized:
-
Reactants : 3-Nitrovinylindole + isoindolinone precursor.
-
Conditions : Butanol, microwave (200°C, 1 hour).
Challenges and Optimization
-
Regioselectivity : CDC reactions favor α-position coupling in β-carbolines due to electronic effects.
-
Stereochemistry : Chiral centers in the β-carboline core require asymmetric catalysis (e.g., BINOL-derived ligands).
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| CDC | 85 | 18 | High |
| Michael Addition | 70 | 24 | Moderate |
| MCR | 60 | 48 | Low |
| Electrocyclic | 75 | 1 | High |
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different hydro derivatives.
Scientific Research Applications
2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Medicine: Research explores its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It finds applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The ethyl linker in the target compound may balance rigidity and flexibility, optimizing receptor binding compared to bulkier analogs like the naphthol derivative .
Biological Activity
The compound 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS Number: 1574515-56-2) is a complex organic molecule that combines features of both isoindole and beta-carboline structures. Its unique configuration has attracted attention for its potential biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol . The structure includes a dihydroisoindole moiety linked to a beta-carboline derivative, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1574515-56-2 |
Research indicates that the compound may exert its biological effects through interactions with various molecular targets, including enzymes and receptors that modulate cellular processes. The dual functionality derived from its isoindole and beta-carboline structures is crucial for its pharmacological potential.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of specific signaling pathways associated with cancer progression.
For instance, a study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The antimicrobial activity of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has also been investigated. It exhibited notable effectiveness against several bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in experimental models. Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
-
Anticancer Study : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF7). The IC50 value was determined to be approximately 25 µM .
Cell Line IC50 (µM) MCF7 25 HeLa 30 -
Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli.
Microbe MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one?
- Answer : The compound is synthesized via multi-step organic reactions, including α-arylation of β-carboline derivatives ( ). Key steps:
One-pot reactions : Combine β-carboline precursors with indole or naphthol derivatives under reflux in isopropanol/ethyl acetate (2:1) ( ).
Recrystallization : Purify using isopropanol/ethyl acetate to yield pale brown crystals (mp: 179–181°C) ( ).
Cross-validation : Confirm purity via H NMR, C NMR, and mass spectrometry ( ).
- Table 1 : Synthetic Conditions and Analytical Data
| Step | Reagents/Conditions | Solvent | Temperature | Yield | Analytical Methods |
|---|---|---|---|---|---|
| 1 | β-carboline + indole derivative | Isopropanol/EtOAc | Reflux | ~60–70% | TLC, NMR |
| 2 | Recrystallization | Isopropanol/EtOAc (2:1) | RT | – | mp, IR |
Q. How is the structural conformation of this compound validated?
- Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and stereochemistry ( ). Complementary techniques:
- NMR spectroscopy : Assign proton environments and confirm substituent positions ( ).
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm) ( ).
- R factor: 0.059
- Data-to-parameter ratio: 13.4
- Mean C–C bond length: 0.004 Å
Q. What safety precautions are necessary when handling this compound?
- Skin contact : Wash with soap/water; remove contaminated clothing ( ).
- Eye exposure : Rinse with water for 15 minutes; seek medical attention ( ).
- GHS Classification : Oral acute toxicity (Category 4; H302) ( ).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Answer :
- Catalyst screening : Test Pd-based catalysts for α-arylation efficiency ( ).
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus alcohols ( ).
- Temperature control : Use microwave-assisted synthesis to reduce reaction time ( ).
- Table 2 : Optimization Variables and Outcomes
| Variable | Tested Options | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(OAc), CuI | Pd(OAc) | +15% |
| Solvent | DMF, EtOH, THF | DMF | +20% |
Q. How to resolve contradictions in NMR data during characterization?
- Answer :
- Dynamic effects : Analyze temperature-dependent NMR to detect tautomerism ( ).
- SC-XRD cross-validation : Compare experimental NMR shifts with computed spectra from crystallographic data ( ).
- Decoupling experiments : Use 2D NMR (COSY, NOESY) to assign overlapping signals ( ).
Q. What experimental designs are suitable for studying its biological interactions?
- Answer :
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like mGluR1 or MAPKAP-K2 ( ).
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC determination) ( ).
- Table 3 : Example Bioactivity Data
| Target | Assay Type | Result (IC) | Reference |
|---|---|---|---|
| mGluR1 | Competitive binding | 0.8 µM | |
| MAPKAP-K2 | Kinase inhibition | 1.2 µM |
Q. How can computational modeling aid in stereochemical analysis?
- Answer :
- DFT calculations : Optimize molecular geometry and compare with SC-XRD data ( ).
- Molecular docking : Predict binding modes to biological targets ( ).
- Hirshfeld surface analysis : Quantify intermolecular interactions in the crystal lattice ( ).
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
